molecular formula C9H10FNO B15242001 2-Cyclopropoxy-4-fluoroaniline

2-Cyclopropoxy-4-fluoroaniline

Cat. No.: B15242001
M. Wt: 167.18 g/mol
InChI Key: TWHKEKGQTXPVLR-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-fluoroaniline is an organic compound with the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to an aniline ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Cyclopropoxy-4-fluoroaniline typically involves the nucleophilic substitution reaction of 4-fluoroaniline with cyclopropyl bromide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Cyclopropoxy-4-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired products are formed efficiently.

Scientific Research Applications

2-Cyclopropoxy-4-fluoroaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

2-Cyclopropoxy-4-fluoroaniline can be compared with other similar compounds, such as:

The presence of both the cyclopropoxy group and the fluorine atom in this compound makes it unique, providing a balance of steric and electronic effects that can be advantageous in various applications.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

2-cyclopropyloxy-4-fluoroaniline

InChI

InChI=1S/C9H10FNO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2

InChI Key

TWHKEKGQTXPVLR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)F)N

Origin of Product

United States

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